Acide 15-hydroxy-5Z,8Z,11Z,13E-eicosatétraénoïque

Vue d'ensemble

Description

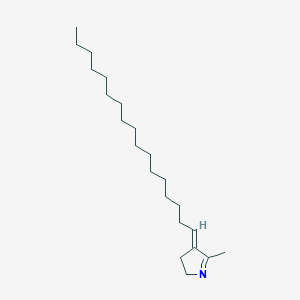

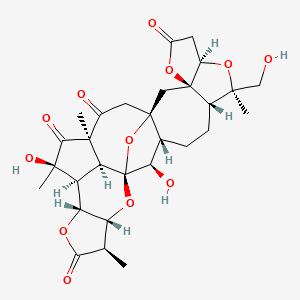

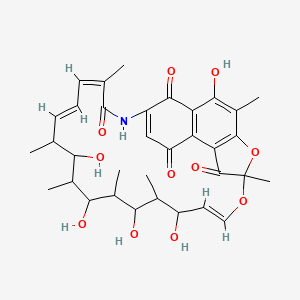

(±)15-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)15-HETE is similar to that of its constituent enantiomers.

(5Z,8Z,11Z,13E)-15-HETE is a HETE that is (5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid bearing a hydroxy substituent at position 15. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a (5Z,8Z,11Z,13E)-15-HETE(1-).

Applications De Recherche Scientifique

Régulation de la mitogenèse des lymphocytes T

Le 15-HETE a été trouvé pour réguler la mitogenèse des lymphocytes T . Ce processus implique la division et la prolifération des lymphocytes T, un type de globule blanc qui joue un rôle central dans l'immunité à médiation cellulaire.

Induction de l'immunosuppression

Le 15-HETE est connu pour induire l'immunosuppression . Cela signifie qu'il peut réduire l'activation ou l'efficacité du système immunitaire, ce qui peut être bénéfique dans les situations où la réponse immunitaire nuit à l'organisme, comme dans les maladies auto-immunes ou la transplantation d'organes.

Stimulation de la migration des cellules endothéliales capillaires

Ce composé stimule la migration des cellules endothéliales capillaires . Ces cellules tapissent la surface intérieure des vaisseaux sanguins et lymphatiques, et leur migration est une étape cruciale dans le processus d'angiogenèse, la formation de nouveaux vaisseaux sanguins à partir de vaisseaux préexistants.

Néovascularisation

Le 15-HETE joue également un rôle dans la néovascularisation , qui est la formation naturelle de nouveaux vaisseaux sanguins, généralement sous la forme de réseaux microvasculaires fonctionnels, capables de perfusion.

Régulation de l'hypertension pulmonaire hypoxique

Des recherches ont montré que le 15-HETE induit par l'hypoxie était un médiateur important dans la régulation de l'hypertension pulmonaire hypoxique, y compris la vasoconstriction pulmonaire et le remodelage .

Métabolisme chez Drosophila

Dans des études impliquant Drosophila melanogaster, un système modèle largement utilisé pour les outils génétiques, il a été constaté que Drosophila nourrie de régimes enrichis en acide eicosapentaénoïque (EPA) et en acide arachidonique (ARA) produisait du 15-HETE . Cela suggère que Drosophila pourrait posséder un système métabolique lipidique spécial, différent de celui des mammifères .

Mécanisme D'action

Target of Action

15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .

Mode of Action

15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .

Biochemical Pathways

The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .

Pharmacokinetics

It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.

Result of Action

The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .

Action Environment

Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .

Analyse Biochimique

Biochemical Properties

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is 15-lipoxygenase, which catalyzes the formation of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid from arachidonic acid. This compound also interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can inhibit the activity of 5-lipoxygenase, another enzyme involved in the metabolism of arachidonic acid .

Cellular Effects

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid exerts various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as colorectal and prostate cancer cells . This compound also influences cell signaling pathways, including the activation of PPARγ, which modulates the expression of genes involved in inflammation and lipid metabolism . Furthermore, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can affect cellular metabolism by altering the levels of key metabolic enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid involves several key interactions at the molecular level. This compound binds to and activates PPARγ, leading to changes in gene expression that regulate lipid metabolism and inflammatory responses . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can inhibit the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes . This compound also modulates the activity of other signaling molecules and transcription factors, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures and protected from light . Its biological activity may decrease over time due to degradation and metabolism. Long-term studies have shown that 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can have sustained effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid in animal models vary with different dosages. At low doses, this compound can exert anti-inflammatory and anti-proliferative effects without causing significant toxicity . At higher doses, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.

Metabolic Pathways

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as 15-lipoxygenase and 5-lipoxygenase . This compound is a metabolite of arachidonic acid and can be further metabolized to other eicosanoids, including leukotrienes and lipoxins . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.

Transport and Distribution

Within cells and tissues, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can be incorporated into cellular membranes and lipid droplets, affecting its localization and accumulation . The transport and distribution of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can also be influenced by its interactions with other lipids and proteins involved in lipid metabolism .

Subcellular Localization

The subcellular localization of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is critical for its activity and function. This compound is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors . Additionally, 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid can be found in the cytosol and lipid droplets, where it may undergo further metabolism and exert its biological effects . Post-translational modifications and targeting signals can also influence the subcellular localization of this compound.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-USWFWKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-36-9 | |

| Record name | 15-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

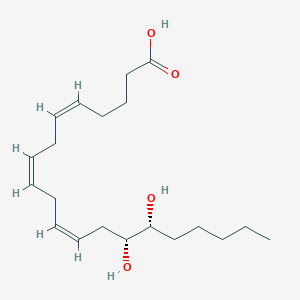

![2-[(1R,2R)-3-oxo-2-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]cyclopentyl]acetic acid](/img/structure/B1243572.png)

![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)